molecular formula C27H23N3O3S B4699099 2-(benzylamino)-2-oxoethyl [(4,6-diphenyl-2-pyrimidinyl)thio]acetate CAS No. 296878-31-4

2-(benzylamino)-2-oxoethyl [(4,6-diphenyl-2-pyrimidinyl)thio]acetate

Cat. No. B4699099
CAS RN: 296878-31-4
M. Wt: 469.6 g/mol
InChI Key: WLQZUTFGVHTVOJ-UHFFFAOYSA-N
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Description

2-(benzylamino)-2-oxoethyl [(4,6-diphenyl-2-pyrimidinyl)thio]acetate is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. This compound is commonly referred to as "BAPTA" and is known for its ability to bind calcium ions.

Mechanism of Action

BAPTA works by binding to calcium ions, which prevents them from interacting with other molecules in the cell. This, in turn, disrupts the normal functioning of calcium-dependent processes and allows researchers to study the effects of calcium ion depletion.
Biochemical and Physiological Effects:
BAPTA has been shown to have a range of biochemical and physiological effects. For example, studies have shown that BAPTA can inhibit the release of neurotransmitters, reduce muscle contraction, and prevent the activation of certain enzymes. BAPTA has also been shown to have antioxidant properties and can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BAPTA in lab experiments is its ability to selectively chelate calcium ions. This allows researchers to study the effects of calcium depletion without affecting other cellular processes. However, BAPTA does have some limitations, including its potential toxicity and the need for specific conditions to ensure its stability.

Future Directions

There are several future directions for research involving BAPTA. One area of interest is the development of new BAPTA derivatives that have improved stability and specificity. Another area of interest is the use of BAPTA in the development of new therapies for neurological disorders. Additionally, BAPTA may have potential applications in the field of cancer research, as calcium signaling plays a role in tumor growth and metastasis.
In conclusion, BAPTA is a chemical compound that has significant potential for use in scientific research. Its ability to chelate calcium ions has made it a valuable tool for studying cellular processes and the development of new therapies for various diseases. While there are limitations to its use, the future directions for research involving BAPTA are promising and may lead to new discoveries in the field of biomedicine.

Scientific Research Applications

BAPTA has been widely used in scientific research due to its ability to chelate calcium ions. This compound is commonly used to study the role of calcium ions in various cellular processes, including cell signaling, muscle contraction, and neurotransmitter release. BAPTA has also been used in studies related to Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

IUPAC Name

[2-(benzylamino)-2-oxoethyl] 2-(4,6-diphenylpyrimidin-2-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3S/c31-25(28-17-20-10-4-1-5-11-20)18-33-26(32)19-34-27-29-23(21-12-6-2-7-13-21)16-24(30-27)22-14-8-3-9-15-22/h1-16H,17-19H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQZUTFGVHTVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC(=O)CSC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501137093
Record name 2-Oxo-2-[(phenylmethyl)amino]ethyl 2-[(4,6-diphenyl-2-pyrimidinyl)thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501137093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

296878-31-4
Record name 2-Oxo-2-[(phenylmethyl)amino]ethyl 2-[(4,6-diphenyl-2-pyrimidinyl)thio]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=296878-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxo-2-[(phenylmethyl)amino]ethyl 2-[(4,6-diphenyl-2-pyrimidinyl)thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501137093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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